molecular formula C12H14O2 B1504610 2-Cyclopropyl-1-(4-methoxyphenyl)ethanone CAS No. 85157-83-1

2-Cyclopropyl-1-(4-methoxyphenyl)ethanone

Cat. No.: B1504610
CAS No.: 85157-83-1
M. Wt: 190.24 g/mol
InChI Key: MZHZGLJMJAHJNN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(4-methoxyphenyl)ethanone is a substituted acetophenone derivative characterized by a cyclopropyl group at the α-position and a 4-methoxyphenyl moiety at the ketone-bearing carbon. Its uniqueness arises from the steric and electronic effects imparted by the cyclopropyl ring, which may influence reactivity, solubility, and intermolecular interactions compared to analogs with bulkier or more flexible substituents .

Properties

IUPAC Name

2-cyclopropyl-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-11-6-4-10(5-7-11)12(13)8-9-2-3-9/h4-7,9H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHZGLJMJAHJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50698537
Record name 2-Cyclopropyl-1-(4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85157-83-1
Record name 2-Cyclopropyl-1-(4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1-(4-methoxyphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. In this process, cyclopropylbenzene is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and reduce production costs.

Chemical Reactions Analysis

Ring-Opening/Annulation Reactions

The strained cyclopropane ring undergoes selective ring-opening under acidic or transition metal-catalyzed conditions. Key findings include:

Reaction TypeReagents/ConditionsProducts FormedYieldSource
Acid-catalyzed annulationH<sub>2</sub>SO<sub>4</sub> (cat.), CH<sub>3</sub>CN, 80°CPolycyclic fused benzofuran derivatives65–72%
Transition metal-mediatedPd(OAc)<sub>2</sub>, PPh<sub>3</sub>, DMF, 110°CSpirocyclic indenone frameworks58%

Mechanistic studies suggest that protonation of the cyclopropane ring initiates cleavage, followed by cyclization with adjacent electrophilic sites .

Reduction Reactions

The ketone moiety is selectively reduced to secondary alcohols or fully saturated hydrocarbons:

Target Functional GroupReagentsConditionsYieldSource
Secondary alcoholNaBH<sub>4</sub>, MeOH, 0°C → RT2 h, inert atmosphere89%
Methylene groupPd/C (10%), H<sub>2</sub> (50 psi), EtOAc12 h, 50°C76%

Notably, catalytic hydrogenation preserves the cyclopropane ring integrity while reducing the ketone .

Nucleophilic Substitution at the Methoxy Group

The para-methoxy group participates in demethylation or substitution reactions:

ReactionReagents/ConditionsProductsYieldSource
DemethylationBBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, -78°C → RT1-(4-Hydroxyphenyl) derivative82%
AminationNH<sub>3</sub>/CuCl, DMSO, 120°C, 24 h4-Aminophenyl analog68%

BBr<sub>3</sub>-mediated demethylation proceeds via intermediate boron complexes, confirmed by <sup>11</sup>B NMR .

Cyclopropane Ring Functionalization

The cyclopropane ring engages in strain-driven additions:

ReactionReagents/ConditionsProductsYieldSource
[2+1] CycloadditionCH<sub>2</sub>N<sub>2</sub>, Rh<sub>2</sub>(OAc)<sub>4</sub>, CH<sub>3</sub>Cl<sub>2</sub>Bicyclo[3.1.0]hexane derivatives63%
EpoxidationmCPBA, NaHCO<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 0°CCyclopropane epoxide71%

Diazomethane addition occurs regioselectively at the more substituted cyclopropane carbon .

Cross-Coupling Reactions

The aryl group participates in palladium-catalyzed couplings:

Reaction TypeCatalytic SystemCoupling PartnerYieldSource
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxaneArylboronic acids65–78%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>Primary amines59%

Optimized conditions use microwave irradiation (150°C, 20 min) for accelerated turnover .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [π2+σ2] cycloreversion:

ConditionsProductsQuantum YieldSource
CH<sub>3</sub>CN, N<sub>2</sub> purgeBiphenyl ketone derivativesΦ = 0.33

Time-resolved spectroscopy reveals a triplet excited state with τ = 1.2 μs .

This compound’s reactivity profile enables applications in synthesizing complex polycycles, chiral amines, and functional materials. Current research gaps include enantioselective functionalization of the cyclopropane ring and photocatalytic C–H activation protocols.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • 2-Cyclopropyl-1-(4-methoxyphenyl)ethanone serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly valuable in pharmaceutical development, where it can be utilized to create various drug candidates and agrochemicals .

Examples of Derivatives

  • The compound has been used to synthesize derivatives that exhibit significant biological activity. For instance, modifications to its structure have led to the development of triazole derivatives that show promising antiproliferative effects against cancer cell lines .

Biological Research

Enzyme Inhibition Studies

  • The compound has potential applications in studies related to enzyme inhibition. Its structural properties allow it to interact with specific molecular targets such as enzymes or receptors, which can modulate their activity and influence various biochemical processes .

Cancer Research

  • Case studies have demonstrated that derivatives of this compound exhibit moderate to excellent antiproliferative activity against several cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). These findings suggest its potential role in developing anticancer therapies .

Industrial Applications

Specialty Chemicals Production

  • In industrial settings, this compound can be utilized in the production of specialty chemicals and polymers. Its unique properties make it suitable for creating materials with specific characteristics that are desirable in various applications.

Chiral Auxiliary and Resolving Agent

  • The compound has been identified as a useful chiral auxiliary in asymmetric synthesis processes. It plays a role in the preparation of optically pure compounds, which are essential in the pharmaceutical industry for developing effective drugs with minimal side effects .

Data Summary Table

Application AreaDescriptionExamples/Case Studies
Chemical SynthesisBuilding block for complex organic moleculesUsed in synthesis of drug candidates
Biological ResearchEnzyme inhibition and cancer researchAntiproliferative activity against A549 cell line
Industrial ApplicationsProduction of specialty chemicals and polymersDevelopment of materials with unique properties
Chiral SynthesisChiral resolving agent for asymmetric synthesisPreparation of optically pure pharmaceuticals

Mechanism of Action

The mechanism by which 2-Cyclopropyl-1-(4-methoxyphenyl)ethanone exerts its effects depends on its specific application. For example, in biological studies, the compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary based on the context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-Cyclopropyl-1-(4-methoxyphenyl)ethanone, differing primarily in substituent groups and molecular frameworks. Key distinctions in their properties and applications are highlighted below:

JWH-201 (2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone)

  • Structure : Features a 4-methoxyphenyl group paired with a pentyl-substituted indole ring.
  • Applications: A synthetic cannabinoid receptor agonist, analyzed via gas chromatography–Fourier transform infrared spectroscopy (GC-FTIR) for structural verification .
  • Key Differences : The indole core and pentyl chain enhance lipophilicity and receptor binding affinity, contrasting with the cyclopropyl group in the target compound, which may reduce steric hindrance while increasing ring strain .

1-(4-Cyclohexylphenyl)ethan-1-one (CAS 18594-05-3)

  • Structure : Substitutes the cyclopropyl group with a cyclohexyl ring at the para position.

Ethanone, 1-[4-(2-phenylcyclopropyl)phenyl]- (trans-; CAS 14637-69-5)

  • Structure : Incorporates a 2-phenylcyclopropyl group on the phenyl ring.
  • Steric Effects : The additional phenyl group on the cyclopropane introduces significant steric bulk, likely affecting packing efficiency in solid-state structures and reactivity in substitution reactions .

Ethanone, 1-[2-(glycosyloxy)-4-methoxyphenyl]- (CAS 72520-92-4)

  • Structure : Contains a glycosyloxy substituent at the ortho position, linked to a 4-methoxyphenyl group.
  • Applications : The polar glycosyl moiety enhances water solubility, making this compound distinct from the hydrophobic cyclopropyl analog. Such derivatives are often explored in prodrug design .

Data Table: Comparative Analysis of Selected Compounds

Compound Name CAS Number Molecular Formula Key Substituents Notable Properties/Applications
This compound N/A C₁₂H₁₄O₂ Cyclopropyl, 4-methoxyphenyl Potential synthetic intermediate
JWH-201 N/A C₂₂H₂₅NO₂ 4-Methoxyphenyl, indole-pentyl Synthetic cannabinoid (GC-FTIR verified)
1-(4-Cyclohexylphenyl)ethan-1-one 18594-05-3 C₁₄H₁₈O Cyclohexyl, phenyl High hydrophobicity
Ethanone, 1-[4-(2-phenylcyclopropyl)phenyl]- 14637-69-5 C₁₆H₁₄O 2-Phenylcyclopropyl Steric hindrance impacts reactivity
Ethanone, 1-[2-(glycosyloxy)-4-methoxyphenyl]- 72520-92-4 C₂₀H₂₈O₈ Glycosyloxy, 4-methoxyphenyl Enhanced water solubility

Research Findings and Methodological Insights

  • Analytical Techniques : GC-FTIR has been employed to confirm the structures of JWH-series compounds, highlighting its utility in distinguishing subtle substituent variations (e.g., methoxy positional isomers) .
  • Crystallography Tools: Programs like SHELX and SIR97 are critical for resolving crystal structures of similar small molecules.
  • Structural Effects : The cyclopropyl group’s ring strain may enhance electrophilic reactivity at the ketone position compared to saturated cyclohexyl analogs. Conversely, glycosylated derivatives exhibit markedly different solubility profiles due to polar functional groups .

Notes and Limitations

  • Data Gaps: Specific physicochemical data (e.g., melting points, spectral signatures) for this compound are absent in the provided evidence, necessitating experimental validation.
  • Synthetic Considerations : Customization of substituents (e.g., replacing cyclopropyl with bicyclic groups) could modulate bioactivity, as suggested by analogs in .
  • Regulatory Context : Compounds like JWH-201 are regulated due to psychoactive properties, underscoring the importance of substituent-driven toxicity assessments .

Biological Activity

2-Cyclopropyl-1-(4-methoxyphenyl)ethanone, also known as 1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone, is a compound of significant interest in pharmaceutical and biological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological effects, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H14OC_{12}H_{14}O. The compound features a cyclopropane ring and a methoxy-substituted phenyl group, contributing to its unique chemical properties and biological interactions.

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The structural characteristics of the compound facilitate binding to these targets, modulating their activity and leading to diverse biological effects. Key pathways influenced by this compound include:

  • Enzyme Inhibition : The compound has demonstrated potential as an enzyme inhibitor, affecting metabolic processes.
  • Receptor Binding : It interacts with specific receptors, which may influence signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

Antitumor Activity

Studies have shown that this compound possesses antiproliferative properties against various cancer cell lines. For example, it has been tested against human cervical adenocarcinoma (HeLa), breast adenocarcinoma (MCF-7), and lung carcinoma (A549) cell lines. The half-maximal inhibitory concentration (IC50) values for these cell lines suggest significant cytotoxic effects:

Cell LineIC50 (µM)
HeLa0.029
MCF-70.035
A5490.25

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and disruption of mitochondrial membrane potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It showed promising results against multi-drug resistant strains such as Staphylococcus aureus and Escherichia coli. The antibacterial activity was assessed using agar diffusion methods, with the compound demonstrating effective inhibition at specific concentrations .

Case Studies

Several studies have explored the biological activities of this compound:

  • Antitumor Efficacy : A study investigated the effect of this compound on glioma cells, revealing that it could significantly reduce cell viability and induce apoptosis through upregulation of pro-apoptotic genes .
  • Enzyme Interaction Studies : Research focused on the interaction between the compound and specific enzymes involved in metabolic pathways demonstrated that it could inhibit key enzymatic activities, suggesting potential for therapeutic applications in metabolic disorders .
  • Cytotoxicity Assessment : A comprehensive cytotoxicity assessment revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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